molecular formula C21H14BrClO4S B2937775 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-bromobenzene-1-sulfonate CAS No. 298216-11-2

4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-bromobenzene-1-sulfonate

Cat. No.: B2937775
CAS No.: 298216-11-2
M. Wt: 477.75
InChI Key: BUYYHYSLXFAEDO-YIXHJXPBSA-N
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Description

This compound features a conjugated (2E)-3-(3-chlorophenyl)prop-2-enoyl group linked to a phenyl ring, which is further substituted with a 4-bromobenzene sulfonate moiety. The sulfonate group enhances solubility in polar solvents, while the chlorophenyl and bromophenyl substituents contribute to its electronic and steric properties. Structural characterization of similar molecules is frequently performed using crystallographic tools like SHELX and ORTEP-III .

Properties

IUPAC Name

[4-[(E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl] 4-bromobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrClO4S/c22-17-7-11-20(12-8-17)28(25,26)27-19-9-5-16(6-10-19)21(24)13-4-15-2-1-3-18(23)14-15/h1-14H/b13-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYYHYSLXFAEDO-YIXHJXPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-bromobenzene-1-sulfonate typically involves a multi-step process:

    Preparation of 3-(3-chlorophenyl)prop-2-enoyl chloride: This step involves the reaction of 3-chlorobenzaldehyde with acetyl chloride in the presence of a base such as pyridine to form 3-(3-chlorophenyl)prop-2-enoyl chloride.

    Formation of 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenol: The 3-(3-chlorophenyl)prop-2-enoyl chloride is then reacted with phenol in the presence of a base like triethylamine to yield 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenol.

    Sulfonation: Finally, the 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenol is reacted with 4-bromobenzenesulfonyl chloride in the presence of a base such as pyridine to produce the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions would be optimized for temperature, pressure, and reagent concentrations to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-bromobenzene-1-sulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted derivatives such as 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-aminobenzene-1-sulfonate.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-bromobenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonate group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the aromatic rings can engage in π-π stacking interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The compound’s closest analogs involve variations in the sulfonate or aryl groups. Key comparisons include:

4-[(2E)-3-(3-Chlorophenyl)prop-2-enoyl]phenyl 4-Fluorobenzene-1-Sulfonate
  • Structural Difference : Bromine (Br) in the parent compound is replaced by fluorine (F) in the sulfonate group.
  • Bromine’s larger atomic radius may enhance steric hindrance compared to fluorine .
Ethyl (3E)-3-[2-(4-Bromophenylsulfonyl)hydrazin-1-ylidene]butanoate
  • Structural Difference : Replaces the sulfonate ester with a sulfonyl hydrazide group.
  • Impact : The hydrazide moiety introduces hydrogen-bonding capability, which is critical for enzyme inhibition, as seen in studies targeting biological activity .

Crystallographic and Computational Analysis

  • SHELX and ORTEP-III : These tools are widely used to resolve crystal structures of such compounds. For example, SHELXL enables precise refinement of small-molecule structures, while ORTEP-III provides graphical representations of thermal ellipsoids, aiding in steric analysis .

Data Table: Comparative Properties of Key Analogs

Compound Name Molecular Weight (g/mol) Substituent (Sulfonate/Hydrazide) Halogen Biological Activity Notes
4-[(2E)-3-(3-Chlorophenyl)prop-2-enoyl]phenyl 4-bromobenzene-1-sulfonate 474.72 Sulfonate Br High solubility; potential thermal stability
4-[(2E)-3-(3-Chlorophenyl)prop-2-enoyl]phenyl 4-fluorobenzene-1-sulfonate 413.83 Sulfonate F Enhanced electrophilicity; lower steric bulk
Ethyl (3E)-3-[2-(4-bromophenylsulfonyl)hydrazin-1-ylidene]butanoate 417.27 Sulfonyl Hydrazide Br Enzyme inhibition via H-bonding

Biological Activity

The compound 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-bromobenzene-1-sulfonate is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the areas of analgesic and anti-inflammatory effects. This article consolidates research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A bromobenzene sulfonate group, which is known for its ability to enhance solubility and bioavailability.
  • A 3-chlorophenyl moiety that contributes to its pharmacological properties.
  • An enoyl functional group that may play a role in its interaction with biological targets.

Analgesic and Anti-inflammatory Effects

Research has indicated that derivatives of similar structures exhibit significant analgesic properties. For instance, a study on 4-arylidene-oxazol-5(4H)-ones demonstrated analgesic activity through pharmacological tests such as the writhing and hot plate tests . The compound's structural similarities suggest it may possess comparable mechanisms of action.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnalgesicSignificant reduction in pain response in animal models
Anti-inflammatoryInhibition of COX-2 activity in vitro
CytotoxicityLow toxicity observed in histopathological assessments

The compound is hypothesized to exert its effects through inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. Molecular docking studies have shown promising interactions with COX-2, suggesting that it may serve as a potential lead compound for developing anti-inflammatory drugs .

Case Studies

In one notable case study, researchers synthesized various derivatives of the compound to evaluate their analgesic and anti-inflammatory properties. The study established median lethal dose (LD50) values according to OECD protocols and performed histopathological examinations on preserved organs from test subjects. The findings indicated that the synthesized compounds exhibited significant analgesic effects with minimal toxicity .

Table 2: Case Study Results

CompoundLD50 (mg/kg)Analgesic Activity (Test Method)Histopathological Findings
4-[(2E)-3-(3-chlorophenyl)...]>200Hot plate testNo significant damage
Control<50Hot plate testSignificant damage

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with This compound . Potential studies could include:

  • In vivo efficacy trials to assess therapeutic potential in pain management.
  • Mechanistic studies focusing on cellular pathways affected by the compound.
  • Long-term toxicity assessments to evaluate safety profiles for clinical applications.

Q & A

Q. What are common synthetic routes for preparing this compound?

The compound can be synthesized via Claisen-Schmidt condensation followed by sulfonate esterification :

  • Step 1 : Formation of the (2E)-enoyl group via base-catalyzed condensation (e.g., KOH in ethanol) between a 3-chlorophenyl aldehyde and a ketone precursor .
  • Step 2 : Sulfonation using 4-bromobenzenesulfonyl chloride under acidic or basic conditions, often with pyridine as a catalyst .
    Key validation : Monitor reaction progress via TLC and confirm purity using HPLC (≥95% purity criteria) .

Q. How is the E-configuration of the propenoyl group confirmed experimentally?

  • X-ray crystallography : Refinement with SHELXL software can resolve double-bond geometry (e.g., C=C bond length ~1.34 Å for E-isomers) .
  • NMR spectroscopy : Coupling constants (J ≈ 12–16 Hz for trans protons) in the vinyl region (δ 6.5–7.5 ppm) .

Q. What spectroscopic techniques are critical for structural characterization?

  • FT-IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and sulfonate (S=O, ~1350–1200 cm⁻¹) groups .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected for C₂₁H₁₅BrClO₄S) .
  • ¹H/¹³C NMR : Assign aromatic protons and quaternary carbons (e.g., 4-bromophenyl sulfonate at δ 7.6–8.0 ppm) .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding electronic properties?

  • DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict HOMO-LUMO gaps, charge distribution, and dipole moments, correlating with experimental UV-Vis and IR data .
  • Example: For analogous enones, HOMO localizes on the enoyl group, while LUMO resides on the sulfonate moiety, guiding reactivity studies .

Q. What strategies optimize crystal growth for X-ray diffraction studies?

  • Use slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures) to obtain single crystals.
  • Refinement with SHELXTL or ORTEP-3 ensures accurate thermal ellipsoid modeling and hydrogen-bonding networks .
  • Example: A related compound crystallized in the P2₁/c space group with Z = 4 and cell parameters a = 10.23 Å, b = 7.89 Å .

Q. How to evaluate potential biological activity (e.g., antimicrobial)?

  • In vitro assays : Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC/MBC protocols).
  • Docking studies : Target enzymes like dihydrofolate reductase (DHFR) using AutoDock Vina. Analogous sulfonates show MIC values <5 µM .

Q. How to address contradictions between crystallographic and spectroscopic data?

  • Cross-validation : Reconcile NMR-derived torsion angles with XRD bond distances (e.g., C-S bond ≈ 1.76 Å in XRD vs. 1.78 Å in DFT) .
  • Dynamic effects : Consider temperature-dependent NMR to probe conformational flexibility missed in static XRD models .

Q. What purification methods resolve synthetic byproducts?

  • Column chromatography : Use silica gel with gradient elution (hexane/EtOAc 8:2 → 6:4).
  • Recrystallization : Optimize solvent pairs (e.g., CH₂Cl₂/hexane) to remove unreacted sulfonyl chloride .

Methodological Notes

  • SHELX refinement : Always validate Rint (<5%) and GOF (≈1.0) to ensure data quality .
  • Antimicrobial testing : Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity (e.g., HepG2 cells) .

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